molecular formula C15H20O8 B048083 Ethyl vanillin beta-D-glucopyranoside CAS No. 122397-96-0

Ethyl vanillin beta-D-glucopyranoside

Cat. No.: B048083
CAS No.: 122397-96-0
M. Wt: 328.31 g/mol
InChI Key: SWESETWDPGZBCR-UHFFFAOYSA-N
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Description

Ethyl vanillin beta-D-glucopyranoside, also known as Glucoethylvanillin, is a glycosylated derivative of ethyl vanillin. It is a synthetic flavoring agent with a vanilla-like taste and odor.

Preparation Methods

Ethyl vanillin beta-D-glucopyranoside can be synthesized using various methods. One common method involves reacting alpha-bromotetraacetyl glucose with ethyl vanillin at temperatures between 20-80°C under anhydrous and alkaline conditions to generate ethyl vanillin tetra-O-acetyl-beta-D-glucopyranoside. This intermediate is then deacetylated to obtain this compound . Another method involves using maltase from Saccharomyces cerevisiae as a catalyst.

Chemical Reactions Analysis

Ethyl vanillin beta-D-glucopyranoside undergoes several types of chemical reactions, including glycosylation and hydrolysis. Glycosylation of vanillin into beta-D-glucoside has been observed in natural producers like Vanilla planifolia. The compound is slightly soluble in water and ethanol, and decomposes upon heating .

Scientific Research Applications

Ethyl vanillin beta-D-glucopyranoside has a wide range of scientific research applications:

    Pharmaceutical Synthesis and Analysis: It is used in the synthesis of chemotherapeutic agents like etoposide phosphate.

    Chromatographic Purification: It is utilized in the purification of other glucopyranosides.

    Synthesis of Bioactive Compounds: It is involved in the scalable chemo-enzymatic synthesis of bioactive molecules.

    Anticancer Research: Derivatives like this compound are important in cancer research due to their effectiveness against various cancers.

    Antioxidant and Antimicrobial Activities: Research has highlighted its potential antioxidant and antimicrobial activities.

Mechanism of Action

The mechanism of action of ethyl vanillin beta-D-glucopyranoside involves its glycosylation, which enhances its biological activities. Glycosylation of vanillin to vanillin-beta-D-glucoside reduces its cytotoxicity and improves its safety profile . The compound exhibits anti-proliferative effects on cancer cells and enhances the biological activities of the original aglycons .

Comparison with Similar Compounds

Ethyl vanillin beta-D-glucopyranoside is unique due to its glycosylated structure, which imparts a sweet taste and enhances its biological activities. Similar compounds include:

    Vanillin: The parent compound, known for its vanilla flavor.

    Ethyl vanillin: A synthetic flavoring agent with a stronger vanilla flavor than vanillin.

    Vanillin-beta-D-glucoside: A naturally occurring glycoside in Vanilla planifolia.

This compound stands out due to its enhanced stability and biological activities compared to its parent compounds.

Properties

IUPAC Name

3-ethoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O8/c1-2-21-10-5-8(6-16)3-4-9(10)22-15-14(20)13(19)12(18)11(7-17)23-15/h3-6,11-15,17-20H,2,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWESETWDPGZBCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=O)OC2C(C(C(C(O2)CO)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

slightly
Details The Good Scents Company Information System
Record name Ethylvanillin glucoside
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037682
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

122397-96-0
Record name Ethylvanillin glucoside
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037682
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

199.00 to 200.00 °C. @ 760.00 mm Hg
Details The Good Scents Company Information System
Record name Ethylvanillin glucoside
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037682
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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